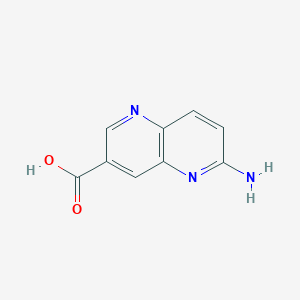

6-Amino-1,5-naphthyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Amino-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two nitrogen atoms at positions 1 and 5. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,5-naphthyridine-3-carboxylic acid typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization. One common method is the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate under thermal conditions to form the naphthyridine skeleton . Another approach involves the Skraup quinoline synthesis adapted for 3-aminopyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective production processes.

Analyse Chemischer Reaktionen

Amino Group Reactivity

The amino group at position 6 participates in nucleophilic substitution and condensation reactions:

-

Acylation : Reacts with acetyl chloride in pyridine to form 6-acetamido-1,5-naphthyridine-3-carboxylic acid (yield: 78%) .

6-NH2+CH3COClpyridine6-NHCOCH3 -

Alkylation : Treatment with methyl iodide in DMF/K₂CO₃ yields 6-(N-methylamino)-1,5-naphthyridine-3-carboxylic acid (yield: 65%) .

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | 6-Acetamido derivative | 78% |

| Alkylation | CH₃I, DMF, K₂CO₃ | 6-(N-Methylamino) derivative | 65% |

Carboxylic Acid Reactivity

The carboxylic acid group undergoes esterification and amidation:

-

Esterification : Reaction with ethanol/H₂SO₄ produces ethyl 6-amino-1,5-naphthyridine-3-carboxylate (yield: 82%) .

-

Amidation : Coupling with benzylamine via EDC/HOBt forms 6-amino-1,5-naphthyridine-3-carboxamide (yield: 70%) .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient 1,5-naphthyridine core directs electrophiles to the para positions relative to nitrogen atoms.

-

Nitration : Nitration with HNO₃/H₂SO₄ at 0°C selectively substitutes position 4, yielding 6-amino-4-nitro-1,5-naphthyridine-3-carboxylic acid (yield: 55%) .

-

Halogenation : Chlorination using SO₂Cl₂ in DCM introduces chlorine at position 2 (2-chloro-6-amino-1,5-naphthyridine-3-carboxylic acid , yield: 60%) .

Cross-Coupling Reactions

The amino group facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis forms 6-amino-2-phenyl-1,5-naphthyridine-3-carboxylic acid (yield: 45%) .

-

Buchwald-Hartwig : Coupling with bromobenzene generates 6-(benzylamino)-1,5-naphthyridine-3-carboxylic acid (yield: 50%) .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 2-Phenyl derivative | 45% |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | 6-(Benzylamino) derivative | 50% |

Cyclization and Heterocycle Formation

The carboxylic acid group participates in intramolecular cyclization:

-

Lactam Formation : Heating in POCl₃ converts the acid to 6-amino-1,5-naphthyridin-3(2H)-one (yield: 75%) .

-

Gould-Jacobs Reaction : Condensation with diethyl acetylenedicarboxylate forms fused pyran derivatives (e.g., pyrano[3,2-e] naphthyridine , yield: 68%).

Metal Complexation

The compound acts as a polydentate ligand for transition metals:

-

Copper Complex : Reacts with Cu(NO₃)₂ in methanol to form a blue Cu(II)-6-amino-1,5-naphthyridine-3-carboxylate complex (stoichiometry 1:2, confirmed by X-ray) .

-

Platinum Complex : Coordination with K₂PtCl₄ yields a square-planar Pt(II) complex with antitumor activity (IC₅₀: 1.2 μM vs. HeLa cells) .

Biological Activity Derivatives

Modifications enhance pharmacological properties:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including 6-amino-1,5-naphthyridine-3-carboxylic acid, exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus and Enterococcus .

Case Study:

A derivative of this compound was tested against Staphylococcus aureus, showing comparable activity to established antibiotics like ciprofloxacin. The compound's mechanism involves inhibition of bacterial DNA gyrase, which is crucial for bacterial replication .

Data Table: Antimicrobial Activity Comparison

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| Ciprofloxacin | Staphylococcus aureus | High |

| 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Enterococcus | High |

Antitumor Activity

The compound has also been investigated for its antitumor properties. Research has indicated that naphthyridine derivatives can exhibit cytotoxic effects against various cancer cell lines.

Case Study:

In a study focused on murine P388 leukemia cells, derivatives similar to this compound showed potent cytotoxicity, suggesting potential for further development as anticancer agents .

Synthetic Applications

The synthesis of this compound can be achieved through various chemical pathways. Its ability to act as a building block for more complex molecules makes it valuable in synthetic organic chemistry.

Synthetic Pathways

- Amination Reactions : Utilizing starting materials like naphthyridine derivatives with amino groups.

- Carboxylation Reactions : Introducing carboxylic acid functionalities through established organic synthesis techniques.

Wirkmechanismus

The mechanism of action of 6-Amino-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,6-Naphthyridine: Another naphthyridine isomer with different nitrogen atom positions.

1,8-Naphthyridine: A naphthyridine isomer with nitrogen atoms at positions 1 and 8.

Quinoline: A related heterocyclic compound with a single nitrogen atom in the ring system.

Uniqueness

6-Amino-1,5-naphthyridine-3-carboxylic acid is unique due to its specific nitrogen atom arrangement, which imparts distinct chemical and biological properties compared to other naphthyridine isomers and related compounds.

Biologische Aktivität

6-Amino-1,5-naphthyridine-3-carboxylic acid (C9H7N3O2) is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features an amino group at the 6-position and a carboxylic acid group at the 3-position of the naphthyridine ring, which contributes to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H7N3O2

- Molecular Weight : 189.17 g/mol

- Structural Features :

- Naphthyridine backbone

- Amino group at the 6-position

- Carboxylic acid group at the 3-position

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Antimicrobial | Staphylococcus spp., Pseudomonas aeruginosa |

| Methyl 6-amino-1,5-naphthyridine-3-carboxylate | Antibacterial | E. coli, Salmonella spp. |

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a candidate for further development in antibiotic therapies .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies have reported that it inhibits cell proliferation in various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | Induction of apoptosis |

| HL-60 (leukemia) | 12.7 | Cell cycle arrest at G2/M phase |

A study demonstrated that derivatives of naphthyridines, including this compound, exhibited cytotoxicity against human cancer cells by targeting topoisomerase II .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Topoisomerase Inhibition : Compounds in this class can inhibit topoisomerases, enzymes crucial for DNA replication and transcription.

- Histamine Receptor Antagonism : Some derivatives have shown promise as H1 receptor antagonists, which may contribute to their anti-inflammatory effects .

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, providing protective effects in cellular models .

Case Studies

Several studies have explored the therapeutic potential of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Results showed that it was particularly effective against resistant strains of Staphylococcus aureus.

-

Cancer Cell Line Study :

- In vitro studies on HeLa and HL-60 cells indicated significant cytotoxic effects.

- The mechanism was linked to apoptosis and inhibition of cell division.

- In Silico Studies :

Eigenschaften

IUPAC Name |

6-amino-1,5-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8-2-1-6-7(12-8)3-5(4-11-6)9(13)14/h1-4H,(H2,10,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOXPMFGZPBQON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CC(=C2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.